Mycarose, beta-D-pyranose-
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Overview
Description
D-Mycarose pyranose, ®-: is a deoxy sugar, which means it is a sugar molecule that has had a hydroxyl group replaced by a hydrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mycarose pyranose, ®- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase .
Industrial Production Methods: Industrial production of D-Mycarose pyranose, ®- often involves microbial fermentation processes. Specific strains of bacteria or fungi are genetically engineered to produce the necessary enzymes for the biosynthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: D-Mycarose pyranose, ®- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sugar into its corresponding alcohol.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, such as halogens or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyranose oxidase, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amino group donors.
Major Products:
Oxidation Products: Lactones, such as D-mycarose lactone.
Reduction Products: Alcohols, such as D-mycaritol.
Substitution Products: Halogenated sugars, amino sugars.
Scientific Research Applications
D-Mycarose pyranose, ®- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Mycarose pyranose, ®- involves its incorporation into larger biomolecules, where it can influence their structure and function. For example, in antibiotics, it can enhance the binding affinity to bacterial targets, thereby increasing the efficacy of the antibiotic . The molecular targets and pathways involved often include glycosylation processes, where the sugar is added to proteins or lipids .
Comparison with Similar Compounds
D-Glucose pyranose: A common six-membered ring sugar that serves as an energy source in many organisms.
D-Galactose pyranose: Another six-membered ring sugar that is a component of lactose.
D-Mannose pyranose: A sugar involved in glycosylation processes in cells.
Uniqueness: D-Mycarose pyranose, ®- is unique due to its deoxy nature, which means it lacks one hydroxyl group compared to other sugars. This structural difference can significantly impact its chemical reactivity and biological function .
Properties
CAS No. |
1932346-66-1 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1 |
InChI Key |
YQLFLCVNXSPEKQ-GBNDHIKLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)(C)O)O |
Origin of Product |
United States |
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